Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate

PROTAC linker synthesis orthogonal deprotection Boc protection strategy

This dual‑Boc protected, 3‑bromopropyl imidodicarbonate is a critical bifunctional building block for PROTAC linkers, oligonucleotide glycoconjugates, and advanced pharmaceutical intermediates. Unlike mono‑Boc or Cbz analogs, its two identical Boc groups enable selective, orthogonal deprotection under mild acidic conditions—essential for sequential E3 ligase/target‑protein conjugation without disturbing base‑ or hydrogenation‑sensitive groups. The three‑carbon spacer provides a defined distance that directly influences target binding affinity. High‑yield, scalable synthesis ensures reliable bulk supply for clinical development.

Molecular Formula C13H24BrNO4
Molecular Weight 338.24 g/mol
CAS No. 172846-33-2
Cat. No. B064310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate
CAS172846-33-2
SynonymsBIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE
Molecular FormulaC13H24BrNO4
Molecular Weight338.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCCBr)C(=O)OC(C)(C)C
InChIInChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)15(9-7-8-14)11(17)19-13(4,5)6/h7-9H2,1-6H3
InChIKeySPEFPQDDFBRHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate (CAS 172846-33-2) – Bulk Procurement & Technical Specifications


Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate (CAS 172846-33-2) is a specialized organic compound of the imidodicarbonate class, bearing a reactive 3-bromopropyl chain and two Boc (tert‑butoxycarbonyl) protecting groups . It serves as a key bifunctional building block in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, oligonucleotide glycoconjugates, and advanced pharmaceutical intermediates [1]. Its precise molecular formula is C₁₃H₂₄BrNO₄ with a molecular weight of 338.24 g·mol⁻¹ .

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate (172846-33-2): Why In‑Class Analogs Cannot Replace It


Generic substitution among 3‑bromopropyl‑based alkylating agents is not feasible due to critical differences in protecting‑group architecture and linker geometry. Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate features a unique doubly Boc‑protected secondary amine, which provides orthogonal deprotection options and a specific C3 alkyl spacer length [1]. Closest analogs such as 3‑(Boc‑amino)propyl bromide (CAS 83948‑53‑2) and benzyl (3‑bromopropyl)carbamate (CAS 39945‑54‑5) differ in their amine protection (mono‑Boc vs. Cbz) or in the number of reactive sites, leading to distinct synthetic pathways, PROTAC linker conformations, and final compound properties . The evidence below quantifies these differences.

Head‑to‑Head Performance Evidence: Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate vs. Analogs


Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate Enables Orthogonal Deprotection in PROTAC Linker Synthesis

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate provides two identical Boc protecting groups on a single nitrogen, allowing selective deprotection under mild acidic conditions while preserving other base‑labile or hydrogenation‑sensitive protecting groups [1]. In contrast, 3‑(Boc‑amino)propyl bromide possesses only a single Boc group, and benzyl (3‑bromopropyl)carbamate uses a Cbz group that requires orthogonal hydrogenolytic cleavage . This unique dual‑Boc architecture has been exploited in the synthesis of PROTAC components where sequential deprotection steps are required [1].

PROTAC linker synthesis orthogonal deprotection Boc protection strategy

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate Exhibits Higher Molecular Weight and Lipophilicity than Mono‑Boc Analogues

The molecular weight (338.24 g·mol⁻¹) of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is 42 % higher than that of 3‑(Boc‑amino)propyl bromide (238.12 g·mol⁻¹) [1]. Its predicted LogP (3.94) is also significantly greater than that of the mono‑Boc analog (LogP ~1.8) [1]. These differences affect the solubility, membrane permeability, and overall drug‑likeness of PROTACs constructed with this linker [2].

PROTAC linker properties molecular weight lipophilicity (LogP)

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate Provides a C3 Alkyl Spacer for PROTAC Linker Conformation

The 3‑bromopropyl chain of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate provides a three‑carbon alkyl spacer (C3) between the reactive bromine and the protected nitrogen, which influences the distance and flexibility between the E3 ligase ligand and the target protein ligand in PROTACs [1]. Analogues with different chain lengths (e.g., 2‑bromoethyl derivatives, C2) or bulkier spacers (e.g., piperazine‑based) offer altered geometries that can drastically change ternary complex formation and degradation efficiency [2].

PROTAC linker length alkyl spacer conformational flexibility

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate Demonstrates Good Stability Under Alkylation Conditions

During the alkylation of di‑tert‑butyl iminodicarboxylate with 1,3‑dibromopropane, the target compound is obtained in quantitative yield using adapted Vilsmeier conditions, demonstrating high synthetic reliability and stability of the Boc groups under the reaction conditions [1]. This contrasts with some Cbz‑protected analogues, which may undergo partial deprotection or side reactions under similar basic or nucleophilic conditions .

alkylation stability synthetic reliability Boc protection

Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate (172846-33-2): Optimal Use Cases for Scientific and Industrial Procurement


Synthesis of Heterobifunctional PROTAC Linkers with Orthogonal Boc Deprotection

This compound is ideally suited as a central building block for PROTACs requiring two identical Boc protecting groups on the linker nitrogen. The dual‑Boc architecture permits selective deprotection of one or both Boc groups under mild acidic conditions, enabling stepwise conjugation to the E3 ligase ligand and the target protein binder without affecting other base‑ or hydrogenation‑sensitive functionalities . This property is particularly valuable for complex PROTACs where multiple orthogonal protecting groups are required [1].

Construction of Oligonucleotide Glycoconjugates via Solid‑Phase Synthesis

The compound has been utilized as an orthogonally protected building block in the solid‑phase synthesis of oligonucleotide glycoconjugates . Its dual Boc groups and C3 bromopropyl chain allow for precise incorporation into growing oligonucleotide chains, followed by deprotection and further functionalization without compromising the integrity of the sugar or phosphate backbone. This makes it a preferred reagent for researchers developing nucleic acid therapeutics or diagnostic probes .

Production of Advanced Pharmaceutical Intermediates Requiring C3 Spacers

The three‑carbon alkyl spacer between the reactive bromine and the protected nitrogen provides a defined distance that is critical for small‑molecule drug candidates where linker length influences target binding affinity and selectivity . The compound serves as a reliable intermediate for introducing a 3‑aminopropyl moiety after Boc deprotection, enabling the construction of benzydamine analogues, MDM2 inhibitors, and antimicrobial cationic polymers [1].

Scalable Alkylation Processes for Industrial PROTAC Manufacturing

The quantitative yield reported for the one‑step alkylation synthesis of this compound using adapted Vilsmeier conditions makes it an attractive candidate for large‑scale procurement in industrial PROTAC production. Its high yield and robust synthesis reduce cost and increase supply reliability, factors that are paramount for pharmaceutical companies transitioning from discovery to clinical development .

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